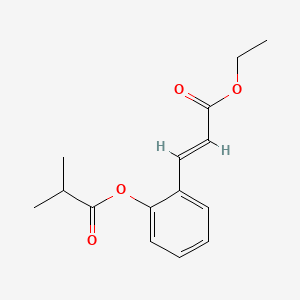
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is a chemical compound known for its unique structure and properties. It is also referred to as 2,5-bis(tert-dodecyldithio)-1,3,4-thiadiazole. This compound is widely used in various industrial and scientific research applications due to its corrosion inhibitory and antioxidant properties .
Métodos De Preparación
The synthesis of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- involves several steps. One common method includes the reaction of dodecyl mercaptan with 2,5-dichloro-1,3,4-thiadiazole under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Substitution reactions often involve the replacement of the dodecyldithio group with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- has a wide range of scientific research applications. In chemistry, it is used as a corrosion inhibitor and antioxidant in various formulations. Its ability to protect metals from corrosion makes it valuable in the manufacturing of wire and cable insulation .
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs due to its unique chemical structure and reactivity. Researchers are exploring its use in treating various diseases and conditions .
In the industrial sector, 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is used in the production of lubricants, additives, and other specialty chemicals. Its ability to enhance the performance and longevity of products makes it a valuable component in many formulations .
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- involves its interaction with metal surfaces and reactive oxygen species. The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion. This protective layer is formed through the adsorption of the compound onto the metal surface, creating a barrier that inhibits the interaction between the metal and corrosive agents .
At the molecular level, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and neutralize free radicals. This helps in preventing oxidative damage to cells and tissues .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other thiadiazole derivatives such as 2,5-bis(tert-butylthio)-1,3,4-thiadiazole and 2,5-bis(tert-octyldithio)-1,3,4-thiadiazole .
2,5-bis(tert-butylthio)-1,3,4-thiadiazole: This compound has similar corrosion inhibitory properties but differs in the length and structure of the alkyl chain.
2,5-bis(tert-octyldithio)-1,3,4-thiadiazole: This compound also exhibits antioxidant properties but has a different alkyl chain length, affecting its solubility and reactivity.
The uniqueness of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- lies in its specific alkyl chain length and the resulting balance between solubility, reactivity, and protective properties .
Propiedades
Número CAS |
73984-93-7 |
|---|---|
Fórmula molecular |
C14H26N2S4 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
5-(2-methylundecan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H26N2S4/c1-4-5-6-7-8-9-10-11-14(2,3)20-19-13-16-15-12(17)18-13/h4-11H2,1-3H3,(H,15,17) |
Clave InChI |
UGMGEYBGNHXQQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C)SSC1=NNC(=S)S1 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



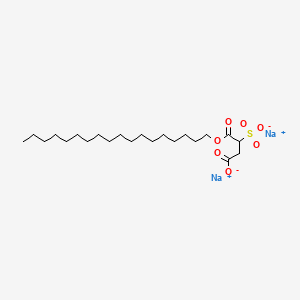
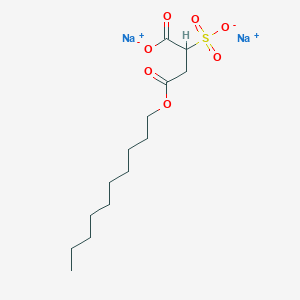


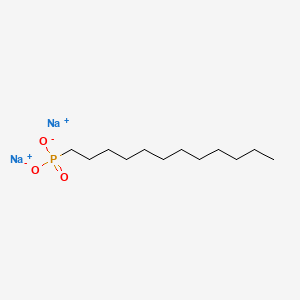
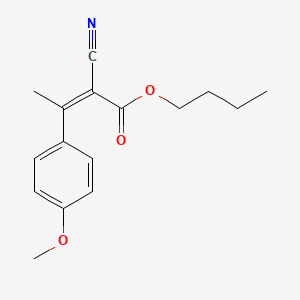
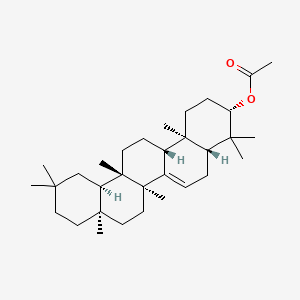
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
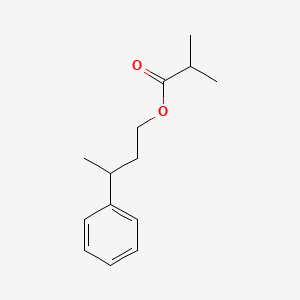
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

